molecular formula C19H20N2O2 B12911483 5-Methoxy-1,2-diphenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 62214-47-5

5-Methoxy-1,2-diphenyl-4-propyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12911483
CAS No.: 62214-47-5
M. Wt: 308.4 g/mol
InChI Key: DVOUMSKNKGOCPX-UHFFFAOYSA-N
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Description

5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone class. This compound is characterized by its unique structure, which includes a methoxy group, two phenyl groups, and a propyl group attached to a pyrazolone core. Pyrazolones are known for their diverse pharmacological activities and have been studied for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester or β-diketone under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the phenyl groups: Phenyl groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Addition of the propyl group: The propyl group can be added through alkylation reactions using propyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced reaction conditions may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Explored for its potential therapeutic applications in treating pain and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in the inflammatory response or by modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.

    4-Aminoantipyrine: Used as an analgesic and antipyretic agent.

    Phenylbutazone: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

Uniqueness

5-Methoxy-1,2-diphenyl-4-propyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other pyrazolones. Its methoxy and propyl groups may enhance its biological activity or alter its pharmacokinetic profile.

Properties

CAS No.

62214-47-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

5-methoxy-1,2-diphenyl-4-propylpyrazol-3-one

InChI

InChI=1S/C19H20N2O2/c1-3-10-17-18(22)20(15-11-6-4-7-12-15)21(19(17)23-2)16-13-8-5-9-14-16/h4-9,11-14H,3,10H2,1-2H3

InChI Key

DVOUMSKNKGOCPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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